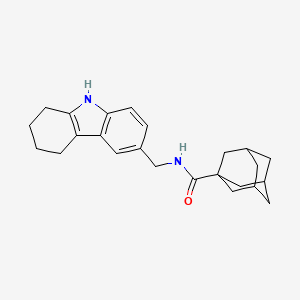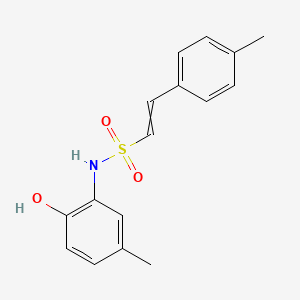
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been shown to have potential therapeutic applications in the treatment of hypertension, cancer, and ischemic stroke.
作用機序
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthesis, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide reduces vasoconstriction and promotes vasodilation, leading to a reduction in blood pressure and an improvement in renal function. In cancer models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and physiological effects:
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In hypertensive animal models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide reduces blood pressure and improves renal function by promoting vasodilation and reducing vasoconstriction. In cancer models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide inhibits angiogenesis by reducing VEGF production. In ischemic stroke models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide reduces infarct size and improves neurological function by reducing inflammation and oxidative stress.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide in lab experiments is its specificity for 20-HETE synthase, which allows for selective inhibition of 20-HETE synthesis. This can help researchers to better understand the role of 20-HETE in various physiological and pathological processes. However, one limitation of using N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research involving N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide. One area of interest is the potential therapeutic applications of N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide in the treatment of hypertension, cancer, and ischemic stroke. Another area of interest is the development of more selective and potent inhibitors of 20-HETE synthase, which could improve the efficacy and specificity of N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide. Additionally, further research is needed to better understand the role of 20-HETE in various physiological and pathological processes, which could lead to the development of new therapeutic targets for a variety of diseases.
合成法
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide can be synthesized using a multi-step process involving the reaction of 2-hydroxy-5-methylbenzenesulfonic acid with 4-methylphenylacetonitrile. The resulting intermediate is then treated with thionyl chloride and subsequently reacted with 2-hydroxy-5-methylphenylboronic acid to yield the final product.
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been extensively studied in preclinical models of hypertension, cancer, and ischemic stroke. In hypertensive animal models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to reduce blood pressure and improve renal function. In cancer models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to inhibit angiogenesis and tumor growth. In ischemic stroke models, N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to reduce infarct size and improve neurological function.
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-6-14(7-4-12)9-10-21(19,20)17-15-11-13(2)5-8-16(15)18/h3-11,17-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURKSLGNAQTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2788078.png)
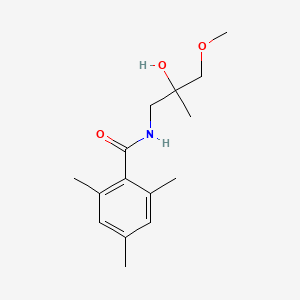
![2-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2788080.png)
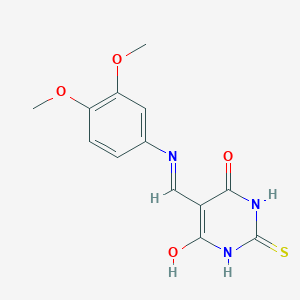
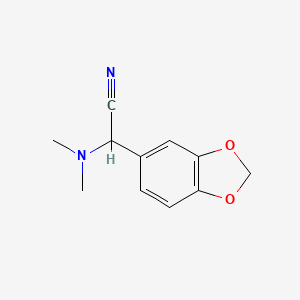
![3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2788084.png)
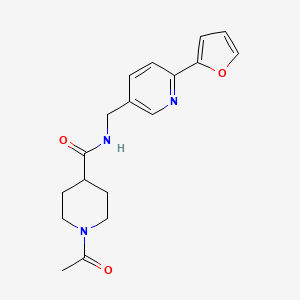
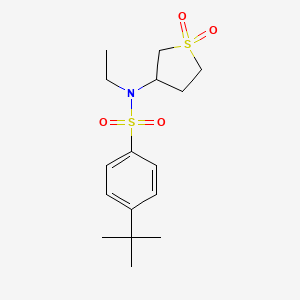
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide](/img/structure/B2788091.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2788092.png)
![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2788094.png)
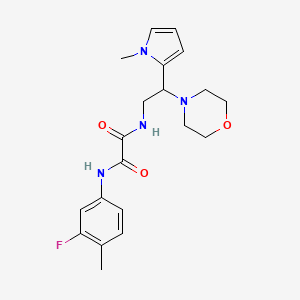
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2788100.png)
